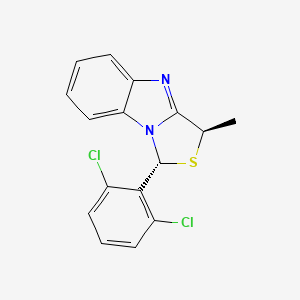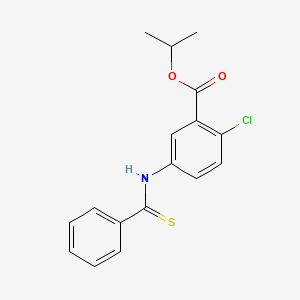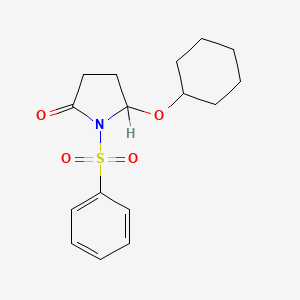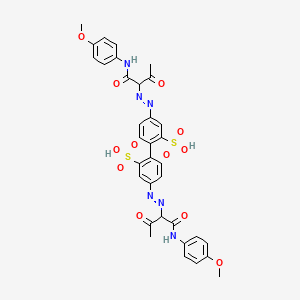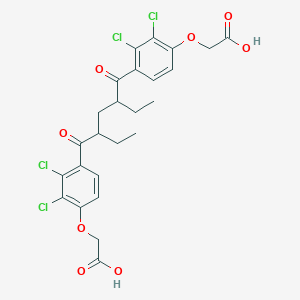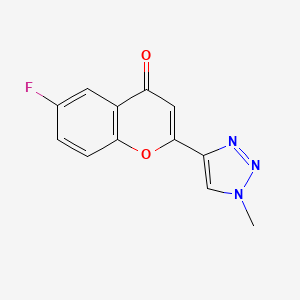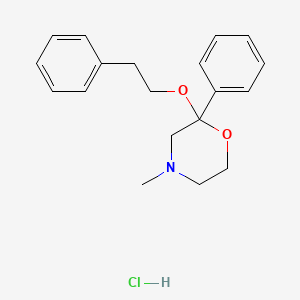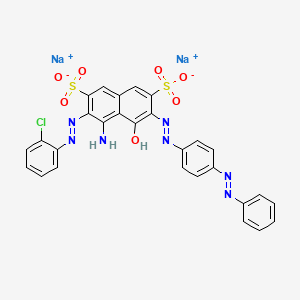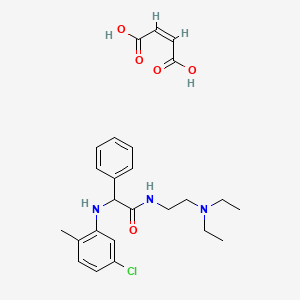
2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a chloro-substituted toluidine moiety, a diethylaminoethyl group, and a phenylacetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate typically involves multiple steps. The initial step often includes the preparation of 5-chloro-2-methylaniline, which is then reacted with various reagents to introduce the diethylaminoethyl and phenylacetamide groups. The final step involves the formation of the maleate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate involves its interaction with specific molecular targets and pathways. The chloro-substituted toluidine moiety may interact with enzymes or receptors, while the diethylaminoethyl group can enhance the compound’s solubility and bioavailability. The phenylacetamide backbone provides structural stability and contributes to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methylaniline: A precursor in the synthesis of the target compound.
2-Amino-4-chlorotoluene: Another chloro-substituted toluidine derivative with similar chemical properties.
Uniqueness
2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
97702-83-5 |
|---|---|
Fórmula molecular |
C25H32ClN3O5 |
Peso molecular |
490.0 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;2-(5-chloro-2-methylanilino)-N-[2-(diethylamino)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C21H28ClN3O.C4H4O4/c1-4-25(5-2)14-13-23-21(26)20(17-9-7-6-8-10-17)24-19-15-18(22)12-11-16(19)3;5-3(6)1-2-4(7)8/h6-12,15,20,24H,4-5,13-14H2,1-3H3,(H,23,26);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
LKJRMMIEPXGJBN-BTJKTKAUSA-N |
SMILES isomérico |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)NC2=C(C=CC(=C2)Cl)C.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)NC2=C(C=CC(=C2)Cl)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


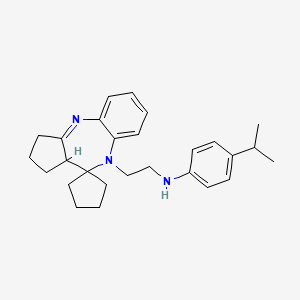
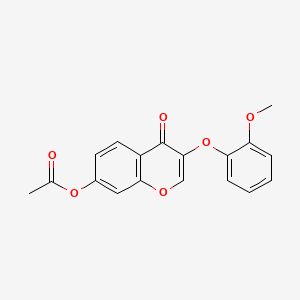

![N-(4,7,14,20,27,37-hexaoxo-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8(13),9,11,19(28),21,23,25,29,31,33,35,38,40,42-octadecaen-9-yl)benzamide](/img/structure/B12720810.png)
